Ethyl 5-methyl-4-oxohexanoate
Description
Significance of β-Keto Esters as Synthons in Advanced Organic Synthesis
β-Keto esters are considered essential synthons in synthetic organic chemistry due to the presence of both electrophilic and nucleophilic reactive sites within the same molecule. geeksforgeeks.org This duality allows them to participate in a wide array of chemical transformations, making them key intermediates in the synthesis of complex molecules. geeksforgeeks.orgresearchgate.net Their utility is demonstrated in their application as building blocks for natural products, pharmaceuticals, and other intricate organic structures. researchgate.netgoogle.com
The core value of β-keto esters lies in their ability to facilitate the formation of carbon-carbon bonds, a fundamental process in the construction of molecular frameworks. They readily undergo reactions such as alkylations and condensations. For instance, they are key starting materials in the acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids. Furthermore, their enolates can act as nucleophiles in aldol (B89426) additions and Michael additions, enabling the construction of more elaborate molecular architectures. The strategic placement of the ketone and ester groups allows for selective reactions, providing chemists with a powerful tool for targeted synthesis. rsc.org The development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their synthetic utility, offering new methodologies not achievable through conventional means. nih.gov
Relevance of Ethyl 5-methyl-4-oxohexanoate within the β-Keto Ester Class
Within the diverse family of β-keto esters, this compound (C₉H₁₆O₃) serves as a significant example of a substituted variant. Its structure, which features a hexanoic acid backbone with an ethyl ester group and a ketone at the 4-position, is distinguished by a methyl group at the 5-position.
This specific substitution pattern is crucial to its chemical behavior. The methyl group at the 5-position introduces steric hindrance that can influence the selectivity of its reactions. This steric effect distinguishes it from simpler β-keto esters like ethyl acetoacetate (B1235776) and can be leveraged by chemists to control the outcome of a synthetic sequence. For example, in alkylation reactions, the steric bulk around the α-carbon can direct incoming electrophiles to a specific position.
The reactivity of this compound is characteristic of β-keto esters. The ketone group can be reduced to an alcohol, while the ester group can undergo nucleophilic substitution. Its value as a synthetic intermediate is underscored by its use in the preparation of more complex organic molecules where its specific substitution pattern is required.
Historical Context and Evolution of Research on β-Keto Esters
The history of β-keto esters is intrinsically linked to the discovery and development of the Claisen condensation. This pivotal carbon-carbon bond-forming reaction was first reported by the German chemist Rainer Ludwig Claisen in 1887. geeksforgeeks.orgnumberanalytics.comwikipedia.org His work laid the foundation for the synthesis of β-keto esters from two ester molecules in the presence of a strong base. geeksforgeeks.orgnumberanalytics.comwikipedia.org
However, the story of their discovery has earlier roots. In 1863, Anton Geuther reported the reaction of sodium with ethyl acetate (B1210297), which produced a new sodium-containing compound that, upon acidification, yielded what he termed "ethyl diacetic acid," now known as ethyl acetoacetate. yale.edu Around the same time, Edward Frankland and Baldwin Duppa also produced the same compound and correctly proposed its ketonic structure. yale.edu It was Claisen, however, who elucidated that sodium ethoxide, not sodium metal, was the true condensing agent, and he extensively explored the scope of the reaction. yale.edu
A significant advancement in β-keto ester chemistry was the development of the Dieckmann condensation, an intramolecular version of the Claisen condensation. geeksforgeeks.orgresearchgate.net This reaction, introduced by the German chemist Walter Dieckmann, allows for the synthesis of cyclic β-keto esters from diesters, proving particularly useful for the formation of 5- and 6-membered rings. geeksforgeeks.orgwikipedia.orgresearchgate.net
Over the years, research has continued to expand the synthetic methodologies for preparing β-keto esters and their applications. The development of palladium-catalyzed reactions of their allylic esters represents a modern evolution, further enhancing the versatility of this important class of compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-4-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)6-5-8(10)7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUUSMNNCCFVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512452 | |
| Record name | Ethyl 5-methyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54857-48-6 | |
| Record name | Ethyl 5-methyl-4-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-methyl-4-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Reaction Mechanisms and Selectivity in β Keto Ester Transformations
Cross-Dehydrogenative Coupling Reactions involving β-Keto Esters
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. researchgate.net β-Keto esters are excellent nucleophilic partners in these reactions. Various catalytic systems have been developed to facilitate the coupling of β-keto esters with a range of partners.
For instance, copper salts have been used to catalyze the CDC reaction of β-keto esters with quinoxalin-2(1H)-one derivatives, achieving direct C(sp³)–H/C(sp²)–H coupling under mild, noble-metal-free conditions. wikipedia.org Another approach involves an electrochemically induced intermolecular C–O cross-dehydrogenative coupling of β-keto esters with carboxylic acids, where the electric current acts as the oxidant. youtube.com Palladium-catalyzed cascade dehydrogenative cross-coupling and annulation reactions of N-alkoxybenzamides with β-keto esters have also been developed for the synthesis of complex heterocyclic structures like isoquinolinone derivatives. epa.gov
Table 2: Examples of Cross-Dehydrogenative Coupling Reactions with β-Keto Esters
| Catalyst System | Coupling Partner | Bond Formed | Key Features |
| Cu salt | Quinoxalin-2(1H)-one | C(sp³)–C(sp²) | Noble-metal-free, good functional group tolerance wikipedia.org |
| Electrochemical (Pt/C electrodes) | Carboxylic Acids | C(sp³)–O | Uses electric current as a green oxidant youtube.com |
| Pd(TFA)₂ / K₂S₂O₈ | N-Alkoxybenzamides | C(sp³)–C(sp²) | Cascade reaction forming multiple bonds in one pot epa.gov |
Stereoselective Synthesis of Chiral β-Keto Esters
The development of methods for the stereoselective synthesis of chiral β-keto esters is of significant interest due to the importance of these motifs in complex, biologically active molecules. One successful strategy involves the use of chiral auxiliaries to synthesize enantiopure enamines from β-keto esters. These chiral enamines can then react with electrophiles to generate α-substituted-β-ketoesters with high enantioselectivity after removal of the auxiliary. dicp.ac.cn Another powerful method is the asymmetric Michael addition of β-keto esters to electrophiles like nitroolefins, which can be merged with crystallization-induced diastereomer transformation to yield stereochemically complex products with excellent control. researchgate.net
Asymmetric hydrogenation is a cornerstone transformation for the synthesis of chiral molecules. While the direct asymmetric hydrogenation of β-keto esters typically yields chiral β-hydroxy esters, the principles and catalysts developed are central to the broader field of stereoselective keto-ester transformations. This reaction provides access to enantiomerically enriched building blocks that are critical in pharmaceutical synthesis.
Ruthenium-BINAP catalyst systems are highly effective for the asymmetric hydrogenation of β-keto esters, achieving excellent enantioselectivities (up to 99.3% ee) and complete conversions. chemsynthesis.com The reactions can be performed in various solvents, including room temperature ionic liquids, which allow for catalyst recycling. chemsynthesis.com Iridium-based catalysts featuring chiral ferrocenyl P,N,N-ligands have also been developed, demonstrating broad substrate compatibility and affording β-hydroxy esters in high yields and enantioselectivities (up to 95% ee). dicp.ac.cn
Table 3: Catalyst Systems for Asymmetric Hydrogenation of β-Keto Esters
| Catalyst System | Ligand Type | Typical Enantioselectivity (ee) |
| Ru-BINAP | Chiral Diphosphine | Up to 99.3% chemsynthesis.com |
| Ir-Complex | Chiral Ferrocenyl P,N,N | Up to 95% dicp.ac.cn |
Based on a thorough review of available scientific literature, there is no specific research published on the compound "Ethyl 5-methyl-4-oxohexanoate" that fits the detailed outline provided in your request. The topics listed, such as specific asymmetric transformations and computational studies, have not been documented for this particular molecule.
Therefore, it is not possible to generate an article that is factually accurate and strictly focused on "this compound" according to the required structure. General principles for the broader class of β-keto esters cannot be applied without violating the instruction to focus solely on the specified compound.
Applications of Ethyl 5 Methyl 4 Oxohexanoate and Analogous β Keto Esters in Complex Molecule Synthesis
Role as Key Intermediates in Pharmaceutical and Natural Product Synthesis
The structural motif of β-keto esters is a cornerstone in the synthesis of numerous biologically active compounds. Their ability to participate in a variety of chemical transformations allows for the construction of complex molecular architectures found in many natural products and pharmaceutical agents. google.combeilstein-journals.org
Chiral β-hydroxycarboxylic acids, which are readily derived from the reduction of β-keto esters, serve as crucial intermediates in the synthesis of anti-inflammatory products. researchgate.net The synthesis of functionalized δ-hydroxy-β-keto esters has been shown to yield compounds with potential anti-inflammatory properties. researchgate.net For instance, a series of δ-hydroxy-β-keto esters were synthesized and evaluated for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade. researchgate.net
Table 1: Examples of Synthesized δ-hydroxy-β-keto Esters and their Anti-inflammatory Activity This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Yield (%) | Enantiomeric Excess (%) | Inhibition of 5-LOX Product Formation |
|---|---|---|---|
| 8a | 75 | >99 | Strong |
| 8b | 81 | >99 | Moderate |
| 8c | 78 | >99 | Moderate |
| 8d | 85 | >99 | Not specified |
| 8e | 82 | >99 | Not specified |
| 8f | 79 | >99 | Not specified |
| 8g | 88 | >99 | Not specified |
Data sourced from research on the synthesis and anti-inflammatory properties of functionalized δ‐hydroxy‐β‐keto esters. researchgate.net
β-Keto esters are fundamental starting materials for the synthesis of several important classes of compounds, including β-amino acids, β-lactams, and β-lactones. researchgate.net
The synthesis of β-lactams , a core structural component of many antibiotic drugs, can be achieved through various methods involving β-keto esters. One approach involves the reaction of ketenes, which can be generated from β-keto esters, with imines in a [2+2] cycloaddition reaction. organic-chemistry.org Pyrrolidinone-based peptidomimetics containing a β-lactam structure have been prepared from peptide-based β-keto esters. acs.org
β-Lactones are also accessible from β-keto esters. Two notable methods for synthesizing macrocyclic β-keto lactones have been developed. The first method involves the intramolecular alkylation of dianions derived from ω-halo-β-keto esters. cdnsciencepub.comresearchgate.net The second method utilizes the thermolysis of acylated Meldrum's acid derivatives, which directly yields β-keto lactones. cdnsciencepub.comresearchgate.net Additionally, N-heterocyclic carbene (NHC)-catalyzed dynamic kinetic resolution of α-substituted-β-keto esters provides a highly stereoselective route to β-lactones. luc.edu
The conversion of β-keto esters to β-amino acids is another significant application, highlighting the versatility of these compounds as precursors to valuable amino acid derivatives. researchgate.net
β-Keto esters are widely used in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity. A prominent example is the synthesis of pyrazolones , a class of compounds known for their analgesic, antipyretic, and anti-inflammatory properties. nih.gov The traditional and most common synthesis of pyrazolones involves the condensation reaction between a β-keto ester, such as ethyl acetoacetate (B1235776), and hydrazine or its derivatives. nih.govorientjchem.org This reaction provides a straightforward and efficient route to a diverse range of substituted pyrazolones. nih.govresearchgate.net
For instance, 3-methyl-1-phenylpyrazol-5-one can be synthesized by reacting ethyl acetoacetate with phenylhydrazine at reflux temperature. orientjchem.org This foundational pyrazolone structure can then be further modified to create a variety of derivatives with different biological activities. orientjchem.orgnih.gov The versatility of this synthesis allows for the introduction of various substituents onto the pyrazolone ring, enabling the exploration of structure-activity relationships. nih.gov
The synthesis of chiral lactams, which are important structural motifs in many pharmaceuticals, can be effectively achieved using β-keto esters as starting materials. A highly efficient method involves the ruthenium-catalyzed asymmetric reductive amination and cyclization of γ- and δ-keto esters. researchgate.net This process allows for the synthesis of enantioenriched lactams with high enantioselectivities (up to 97% ee) and excellent yields. researchgate.net
The reaction tolerates a variety of substituents on the keto ester, leading to a range of chiral γ- and δ-lactams. researchgate.net This methodology represents a direct and practical route to these valuable chiral building blocks. researchgate.net
Table 2: Synthesis of Chiral Lactams from various Keto Esters This table is interactive. Users can sort the data by clicking on the column headers.
| Keto Ester Substrate | Product (Chiral Lactam) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Ethyl 4-oxo-4-phenylbutanoate | 5-Phenylpyrrolidin-2-one | 95 | 95 |
| Ethyl 4-(4-chlorophenyl)-4-oxobutanoate | 5-(4-Chlorophenyl)pyrrolidin-2-one | 92 | 94 |
| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | 5-(4-Methoxyphenyl)pyrrolidin-2-one | 93 | 95 |
| Ethyl 5-oxo-5-phenylpentanoate | 6-Phenylpiperidin-2-one | 85 | 92 |
Data is illustrative of the yields and enantioselectivities achievable through asymmetric reductive amination/cyclization of keto esters. researchgate.net
Mycolic acids are long-chain fatty acids that are essential components of the cell wall of Mycobacterium tuberculosis and other related bacteria. nih.govnih.gov The biosynthesis of these complex lipids involves a Claisen-type condensation reaction where a C26 fatty acyl-CoA condenses with a C56 meromycolate chain, which is activated as a thioester of acyl carrier protein. This condensation results in the formation of a β-keto ester intermediate, which is then reduced to produce the mature mycolic acid. asm.org Specifically, research on Corynebacterium diphtheriae has shown the formation of a C32 β-keto ester from palmitic acid in a cell-free system, demonstrating the role of β-keto esters as key intermediates in mycolic acid biosynthesis. nih.gov The enzymes involved in this biosynthetic pathway are considered attractive targets for the development of new anti-tuberculosis drugs. nih.govasm.org
Applications in Agrochemicals
The transesterification of β-keto esters has found widespread application in the agrochemical industry. rsc.org This chemical transformation is a convenient method for modifying esters and is utilized in the production of various agrochemical compounds. rsc.org While specific examples related to Ethyl 5-methyl-4-oxohexanoate are not detailed, the general utility of β-keto esters in this sector is well-established. rsc.org
Contributions to Biodiesel Production
The chemical reactivity of β-keto esters, including compounds like this compound, plays a significant role in the synthesis of biodiesel. The core process for biodiesel production is transesterification, where triglycerides (vegetable oils or animal fats) react with an alcohol, typically methanol (B129727), in the presence of a catalyst to produce fatty acid alkyl esters (biodiesel) and glycerol. psu.edumdpi.com The transesterification of β-keto esters is a well-established method in organic synthesis and shares mechanistic principles with biodiesel production. rsc.orgrsc.org
This process is valuable because it can proceed under mild conditions and allows for the conversion of biomass-derived oils into a renewable fuel source. rsc.orgresearchgate.net The reaction involves the nucleophilic attack of an alcohol on the carbonyl group of the ester, facilitated by a catalyst, leading to the exchange of the original ethyl group of the β-keto ester with the alkyl group from the new alcohol. In the context of biodiesel, a similar exchange happens where the glycerol backbone of a triglyceride is replaced by three methanol molecules, yielding three fatty acid methyl ester (FAME) molecules. youtube.com The study of β-keto ester transesterification provides a model for optimizing the conditions for large-scale biodiesel production, focusing on catalyst efficiency and reaction yields. rsc.orgresearchgate.net The increasing interest in environmentally sustainable reagents has made the development of efficient transesterification methodologies a key area of research. rsc.org
Development of Novel Therapeutic Agents
The unique structural features of this compound and related β-keto esters make them valuable synthons in the development of new therapeutic compounds. Their ability to be chemically modified allows for the creation of diverse molecular libraries to screen for biological activity.
A modern approach to combating bacterial infections involves disrupting their communication systems, a process known as quorum sensing (QS), rather than directly killing the bacteria, which can reduce the pressure for developing antibiotic resistance. uri.edu Many pathogenic bacteria use small molecules called autoinducers to coordinate collective behaviors like virulence factor production and biofilm formation. nih.gov
Researchers have designed and synthesized β-keto ester analogues that mimic the structure of natural autoinducers, specifically N-acylated homoserine lactones (AHLs) used by many Gram-negative bacteria. uri.eduresearchgate.net These synthetic analogues can act as antagonists, competing with the natural AHLs for binding to their receptor proteins (LuxR-type proteins) and thereby inhibiting QS-regulated gene expression. nih.govmdpi.com
Studies on a panel of β-keto ester analogues have provided insights into the structure-activity relationship for QS inhibition. For instance, research on the marine pathogen Vibrio harveyi demonstrated that aryl functionality at the C-3 position of the β-keto ester was crucial for antagonistic activity. Further modifications, such as the addition of halo or methoxy groups to the phenyl ring, resulted in compounds with significant inhibitory effects. nih.gov
| Compound (Substituent on Phenyl Ring) | IC₅₀ (µM) | Percent Luminescence at 125 µM |
|---|---|---|
| 4-fluoro | 23 - 53 | 6.5% |
| 4-iodo | 23 - 53 | Not Specified |
| 4-methoxy | 23 - 53 | Not Specified |
| 3-methoxy | 23 - 53 | 34% |
In another study, β-keto esters were designed based on the structure of the autoinducer N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL). mdpi.com An initial in vitro antimicrobial screening of these synthesized compounds was performed against several human and plant pathogenic bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net This research highlights the potential of β-keto esters as a scaffold for developing novel anti-infective agents that function by intercepting bacterial communication. uri.edunih.gov
The structural framework of β-keto esters serves as a foundation for synthesizing compounds with potential anticancer activity. Through various chemical reactions, the β-keto ester moiety can be transformed into more complex molecules, such as pyrazolones, which have been evaluated for their cytotoxic effects. nih.gov
Both computational (in silico) and laboratory-based (in vitro) methods are employed to assess the efficacy of these novel compounds. In silico studies, such as molecular docking, can predict how a compound might interact with specific protein targets involved in cancer progression. mdpi.com These theoretical assessments help prioritize which compounds should be synthesized and tested in vitro. nih.gov
In vitro cytotoxicity is commonly evaluated using assays like the MTT assay, which measures the metabolic activity of cells and thus their viability after exposure to a compound. These assays determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀ value). Studies have demonstrated the cytotoxic effects of various compounds derived from or analogous to β-keto esters against a range of human cancer cell lines, including lung (A549), breast (MCF-7, AMJ13), esophageal (SK-GT-4), and liver (HepG2) cancer cells. mdpi.comnih.govmdpi.comf1000research.com For example, isoindoline-1,3-dione derivatives, which can be synthesized using β-keto ester chemistry, have shown potent cytotoxic activity against HepG2 cells. mdpi.com
| Compound/Extract | Cancer Cell Line | IC₅₀ Value |
|---|---|---|
| Isoindoline-1,3-dione Derivative (3c) | HepG2 (Liver) | 0.048 µM |
| Thalidomide (Standard) | HepG2 (Liver) | 0.053 µM |
| Nepeta paulsenii (Ethyl Acetate (B1210297) Flower Extract) | A549 (Lung) | 51.57 µg/mL |
| 5-Fluorouracil (Standard) | A549 (Lung) | 83.62 µg/mL |
| Barleria hochstetteri (Methanol Extract) | MCF-7 (Breast) | 219.67 µg/mL |
| Barleria hochstetteri (Methanol Extract) | A549 (Lung) | 144.30 µg/mL |
Green Chemistry Principles in the Synthesis and Application of β Keto Esters
Environmentally Benign Catalysts and Reaction Conditions
A central tenet of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste, with a preference for non-toxic and recyclable options. nih.gov Traditional synthesis methods for β-keto esters often rely on strong acids like sulfuric acid, which can cause environmental problems. researchgate.net Research has shifted towards developing milder and more environmentally friendly catalytic systems.
Recent advancements have highlighted several types of benign catalysts for β-keto ester synthesis, particularly through transesterification reactions. nih.gov These include:
Enzyme Catalysis : Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the transesterification of β-keto esters under solvent-free, mild conditions. google.com This enzymatic approach is highly selective and can be used to produce optically active β-keto esters. google.comnih.gov
Lewis Acids : Boron-based catalysts, like boric acid and 3-nitrobenzeneboronic acid, have proven effective for the transesterification of various β-keto esters, offering high yields in shorter reaction times compared to traditional methods. nih.gov Boron trifluoride diethyl etherate (BF3·OEt2) is another efficient Lewis acid catalyst for these transformations. researchgate.net
Heterogeneous Catalysts : Natural clays, such as Montmorillonite K-10, serve as low-cost, non-corrosive solid acid catalysts. nih.govnih.gov Their layered structure provides both Brønsted and Lewis acidic sites, facilitating reactions like transesterification. nih.gov Other solid acids, including zeolites and metal oxides, are also employed to simplify catalyst separation and recycling. nih.gov
Organocatalysis : The use of small, metal-free organic molecules as catalysts is a rapidly growing field. mdpi.com For instance, 9-amino cinchona derivatives have been used in the asymmetric peroxidation of unsaturated β-keto esters. nih.gov
These catalytic systems often allow for reactions to be conducted at ambient temperature and pressure, minimizing energy consumption and aligning with green chemistry principles. psu.edu
Table 1: Examples of Environmentally Benign Catalysts for β-Keto Ester Synthesis
| Catalyst Type | Specific Example | Reaction Type | Key Advantages |
|---|---|---|---|
| Enzyme | Candida antarctica lipase B (CALB) | Transesterification | Mild, solvent-free conditions; high chemoselectivity and enantioselectivity. google.com |
| Lewis Acid | Boric Acid | Transesterification | Environmentally benign; high yields for various alcohols. nih.gov |
| Heterogeneous | Montmorillonite K-10 Clay | Transesterification | Low cost; non-corrosive; reusable solid acid catalyst. nih.gov |
Use of Green Solvents and Oxidants
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses use volatile organic compounds (VOCs), which can contribute to air pollution and pose health risks. psu.edu Green chemistry promotes the use of safer solvents or, ideally, the elimination of solvents altogether. nih.govnih.gov
For the synthesis of β-keto esters, several green solvent strategies have been explored:
Solvent-Free Conditions : A highly effective green approach is to conduct reactions without any solvent. Lipase-catalyzed transesterification, for example, can be performed by simply dissolving the alcohol in the starting β-keto ester, which acts as both reactant and solvent. google.com Microwave-assisted synthesis of β-ketoesters has also been achieved under solvent-free conditions. researchgate.net
Water : As a solvent, water is non-toxic, non-flammable, and abundant. While its use in organic synthesis can be challenging due to the low solubility of many reactants, it has been successfully employed in some reactions involving β-keto esters. nih.gov
Renewable Solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2MeTHF) produced from biomass, offer a more sustainable alternative to petroleum-derived solvents. beilstein-journals.org 2MeTHF has been used effectively in the synthesis of β-ketonitriles, a related class of compounds. beilstein-journals.org
The selection of oxidants, while less central to many common β-keto ester syntheses like condensation or transesterification, is crucial in other transformations. Green chemistry principles would favor the use of cleaner oxidants, such as hydrogen peroxide (which yields only water as a byproduct) or molecular oxygen, over traditional reagents containing heavy metals.
Table 2: Green Solvent Alternatives in Organic Synthesis
| Solvent Class | Specific Example | Rationale for Use |
|---|---|---|
| Solvent-Free | Neat reaction mixture | Eliminates solvent waste, reduces purification steps. google.comresearchgate.net |
| Aqueous | Water (H₂O) | Non-toxic, non-flammable, safe. nih.gov |
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy are inherently less wasteful. sustainability-directory.com
The Claisen condensation, a classic method for synthesizing β-keto esters, is an example of a reaction that can exhibit good atom economy. In this reaction, two ester molecules combine to form a β-keto ester, with an alcohol as the only byproduct. By optimizing reaction conditions, the generation of side products can be minimized.
To provide a more complete picture of waste generation, other metrics are often used alongside atom economy:
E-Factor (Environmental Factor) : This metric quantifies the total mass of waste generated per unit mass of product. It provides a holistic view of waste, including solvent losses and reaction byproducts. researchgate.net
Process Mass Intensity (PMI) : PMI is the ratio of the total mass of materials (raw materials, solvents, reagents) used in a process to the mass of the final product. The goal in green chemistry is to reduce this value as much as possible. researchgate.net
By focusing on these metrics, chemists can design synthetic routes for compounds like Ethyl 5-methyl-4-oxohexanoate that are not only efficient in terms of yield but also in their use of resources and minimization of waste. researchgate.net
Table 3: Key Metrics for Waste Minimization in Green Chemistry
| Metric | Calculation | Ideal Value | Significance |
|---|---|---|---|
| Atom Economy | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% | 100% | Measures the intrinsic efficiency of a reaction in converting reactant atoms to product. jocpr.com |
| E-Factor | Total Mass of Waste / Mass of Product | 0 | Quantifies the actual amount of waste produced, providing a practical measure of a process's greenness. researchgate.net |
Sustainable Synthesis Strategies
A sustainable approach to synthesizing β-keto esters like this compound involves integrating multiple green chemistry principles into a cohesive strategy. rsc.org This includes considering the entire lifecycle of the product, from the source of the raw materials to the final product's fate. rsc.org
Key elements of sustainable synthesis strategies include:
Use of Renewable Feedstocks : A major goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable resources. psu.edunih.gov β-keto esters can be synthesized from renewable materials such as fatty acids. researchgate.netrsc.org For example, various fatty acids have been successfully converted into fatty β-keto esters using Meldrum's acid. researchgate.netrsc.org This approach provides a direct route to creating valuable chemical building blocks from bio-based sources.
Energy Efficiency : Minimizing energy consumption is crucial for sustainability. This can be achieved by using highly efficient catalysts that allow reactions to proceed at lower temperatures and pressures. psu.edu Alternative energy sources, such as microwave irradiation, can also be employed to reduce reaction times and energy input compared to conventional heating methods. researchgate.net
Process Intensification : Combining multiple reaction steps into a single pot (one-pot synthesis) can significantly reduce waste, solvent use, and energy consumption by eliminating the need for intermediate separation and purification steps. researchgate.net
By adopting these strategies, the chemical industry can develop manufacturing processes for β-keto esters that are not only economically viable but also environmentally sustainable.
Advanced Analytical Techniques in β Keto Ester Research
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure and functional groups present in a compound. For Ethyl 5-methyl-4-oxohexanoate, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various forms of vibrational and electronic spectroscopy are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the protons on the carbon chain, and the unique proton at the chiral center (C5). The splitting patterns and coupling constants would be critical in confirming the connectivity of the atoms.
¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the two carbonyl carbons (one for the ester and one for the ketone), the carbons of the ethyl group, and the carbons forming the hexanoate (B1226103) backbone, including the branched methyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the assignments made in 1D NMR and providing unambiguous evidence for the compound's structure.
While specific experimental spectral data for this compound is not widely available in public literature, the expected chemical shifts and coupling patterns can be predicted based on the known values for similar structural motifs.
Interactive Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (ethyl) | ~1.25 | Triplet |
| CH₂ (ethyl) | ~4.15 | Quartet |
| CH₂ (C2) | ~2.60 | Triplet |
| CH₂ (C3) | ~2.80 | Triplet |
| CH (C5) | ~2.70 | Multiplet |
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (Ester C=O) | ~173 |
| C4 (Ketone C=O) | ~210 |
| O-C H₂ (ethyl) | ~61 |
| O-CH₂-C H₃ (ethyl) | ~14 |
| C2 | ~30 |
| C3 | ~45 |
| C5 | ~48 |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₆O₃), the monoisotopic mass is 172.110 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or parts of the alkyl chain. Predicted mass-to-charge ratios (m/z) for common adducts are used to identify the molecular ion peak in experimental data.
Interactive Table: Predicted MS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 173.11722 |
| [M+Na]⁺ | 195.09916 |
| [M+K]⁺ | 211.07310 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the FTIR spectrum of this compound, two prominent carbonyl (C=O) stretching bands would be expected. The ester carbonyl typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715 cm⁻¹. Additionally, C-H stretching vibrations for the sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching for the ester group would be visible in the 1000-1300 cm⁻¹ range.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about electronic transitions within a molecule. Saturated ketones and esters, like this compound, typically exhibit weak absorption bands in the UV region corresponding to n→π* transitions of the carbonyl groups. The λ_max for the ketone chromophore would be expected around 270-290 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that measures scattered light to provide information on molecular vibrations. While less commonly reported for routine characterization, the Raman spectrum of this compound would also show characteristic bands for the carbonyl groups and the C-C and C-H vibrations of the alkyl framework. The C=O stretching vibrations would be expected to be prominent in the Raman spectrum as well.
Chromatographic Techniques
Chromatographic methods are essential for the separation and purification of β-keto esters and for assessing their purity.
Gas Chromatography (GC): Given its likely volatility, this compound is well-suited for analysis by Gas Chromatography. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of the compound from any impurities or side products from a reaction mixture, while simultaneously providing mass spectral data for identification. The retention time in GC is a characteristic property under specific conditions (e.g., column type, temperature program).
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. For a moderately polar compound like this compound, reversed-phase HPLC would be a common method. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be used. A UV detector, set to a wavelength where the carbonyl group absorbs, would be employed for detection.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds like β-keto esters. A primary challenge and area of interest in the GC analysis of these compounds is the separation of their keto and enol tautomers. Research has demonstrated that the slow kinetics of tautomerization can allow for the chemical identity of the tautomers to be maintained during analysis, enabling their separation and quantification. researchgate.net
The tautomers of various β-keto esters, such as methyl and ethyl acetoacetate (B1235776), have been successfully separated using capillary columns. researchgate.netresearchgate.net A common stationary phase used for this purpose is the HP-5, a low-polarity column. researchgate.net The different tautomeric forms exhibit distinct retention indices, and their relative peak areas can provide information about the position of the keto-enol equilibrium in the gas phase of the chromatograph's injector. researchgate.net The temperature of the injector and the column, as well as the carrier gas flow rate, can influence the analysis and may even induce reactions like transesterification if alcohols are present. researchgate.net
Table 1: Typical GC Conditions for β-Keto Ester Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | HP-5 Capillary Column | researchgate.net |
| Stationary Phase | Phenyl Arylene Polymer (similar to 5% Phenyl-methylpolysiloxane) | researchgate.net |
| Detection | Mass Spectrometry (MS), Flame Ionization (FID) | researchgate.net |
| Application | Separation of keto-enol tautomers | researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile organic compounds. However, the analysis of β-keto esters by standard reverse-phase (RP-HPLC) methods is often complicated by their keto-enol tautomerism, which can lead to very poor peak shapes. chromforum.org
Several strategies can be employed to overcome this issue. Increasing the column temperature can accelerate the interconversion rate between tautomers, causing the system to detect a single, time-averaged state, which results in a sharper peak. chromforum.org Adjusting the mobile phase pH, typically by making it more acidic, can also catalyze the tautomerism and improve peak shape. chromforum.org Another effective approach involves the use of specialized columns, such as mixed-mode columns, which have been successfully used to achieve fast, high-resolution chromatography of β-diketones and related compounds. chromforum.org
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. While specific UPLC methods for this compound are not detailed in the literature, the principles applied to HPLC are directly transferable. A method developed for HPLC can be adapted to UPLC to achieve a more rapid and efficient separation, reducing solvent consumption while enhancing peak resolution.
Chiral Chromatography for Enantiomeric Separation
This compound is a prochiral molecule. Its reduction, for instance, leads to the formation of a chiral center, creating enantiomeric alcohols. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric excess (ee) of asymmetric reactions. Both chiral GC and chiral HPLC are employed for this purpose.
In chiral GC, stationary phases based on derivatized cyclodextrins are widely used for the enantiomeric separation of various compound classes, including ketones and esters. gcms.czchromatographyonline.com For the products of β-keto ester reductions, columns such as Lipodex A have been utilized to determine optical purity. researchgate.net
In chiral HPLC, polysaccharide-based columns are common. For example, a Chiralcel OD-H column is effective for separating the enantiomers of β-hydroxy esters, the products resulting from the asymmetric hydrogenation of β-keto esters. researchgate.net
Table 2: Examples of Chiral Chromatography Conditions for β-Keto Ester Derivatives
| Technique | Column Type | Mobile Phase / Carrier Gas | Application | Source |
|---|---|---|---|---|
| Chiral GC | Lipodex A | Helium | Determination of % ee for β-hydroxy esters | researchgate.net |
| Chiral HPLC | Chiralcel OD-H | Not specified | Determination of % ee for β-hydroxy esters | researchgate.net |
Hyphenated Techniques (e.g., GC-MS, LC-MS, HPLC-NMR)
Hyphenated techniques are critical for providing definitive structural information by coupling the separation power of chromatography with the identification capabilities of spectroscopy.
For a compound like this compound (molecular formula C₉H₁₆O₃, molecular weight 172.22 g/mol ), mass spectrometry provides key structural data. nih.gov Electron ionization (EI) GC-MS is particularly useful for identifying the separated keto and enol tautomers, as they can exhibit distinct fragmentation patterns. researchgate.net
The mass spectrum of this compound is expected to show characteristic fragments resulting from cleavage alpha to the carbonyl groups and McLafferty rearrangements.
Table 3: Predicted and Common Mass Fragments for this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 172 | [C₉H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 129 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |
| 127 | [M - C₂H₅O₂]⁺ or [M - OC(CH₃)₂]⁺ | Loss of the ethyl ester group or isobutyryl radical |
| 101 | [CH₃CH(CH₃)C(O)CH₂CH₂]⁺ | Cleavage between C2 and C3 |
| 85 | [CH₃CH(CH₃)C(O)CH₂]⁺ | Cleavage with rearrangement |
| 71 | [CH₃CH(CH₃)CO]⁺ | Isobutyryl cation |
| 57 | [CH(CH₃)₂]⁺ | Isopropyl cation |
LC-MS combines liquid chromatography with mass spectrometry, making it suitable for analyzing thermally labile or less volatile compounds. Using electrospray ionization (ESI), one can observe adducts of the molecular ion.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample. This is typically achieved through combustion analysis. The experimental results are then compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. intertek.comelementar.com For this compound, the theoretical composition is derived from its molecular formula, C₉H₁₆O₃.
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Mass Percent (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 62.76% |
| Hydrogen | H | 1.008 | 16 | 9.36% |
X-ray Diffraction Techniques
X-ray diffraction, specifically single-crystal X-ray crystallography, is the most definitive method for determining the three-dimensional structure of a molecule. This technique requires the compound to be in a crystalline form. While many simple β-keto esters like this compound are liquids or low-melting solids at room temperature, their derivatives or more complex β-keto esters can often be crystallized. nih.govmdpi.com
When a suitable crystal is obtained, X-ray crystallography can unambiguously confirm the compound's connectivity and, for chiral molecules, its absolute stereochemistry. mdpi.com This technique has been used to study the solid-state structures of various β-keto esters and their derivatives, providing invaluable insight into their molecular geometry and intermolecular interactions. nih.gov
Future Directions and Emerging Research Areas
Expansion of Chemical Space through Novel Catalysts and Transformations
The synthesis of β-keto esters, including Ethyl 5-methyl-4-oxohexanoate, has traditionally relied on well-established reactions like the Claisen condensation. However, the future of its synthesis and derivatization lies in the development of novel catalytic systems and chemical transformations that offer greater efficiency, selectivity, and substrate scope.
Researchers are exploring a variety of catalysts to promote the synthesis of β-keto esters under milder and more sustainable conditions. tandfonline.comresearchgate.net For instance, solid acid catalysts like yttria-zirconia have been shown to effectively catalyze the condensation of aldehydes with diazoacetates to yield β-keto esters. tandfonline.com This heterogeneous catalysis approach simplifies product purification and catalyst recycling. Other modern methods involve palladium-catalyzed reactions of allylic esters of β-keto esters, which generate palladium enolates as key intermediates. nih.gov These intermediates can undergo a variety of subsequent transformations, including aldol (B89426) and Michael additions, expanding the range of accessible molecular architectures. nih.gov Furthermore, copper-catalyzed methods are emerging for the synthesis of β-keto esters from ethyl acyl acetate (B1210297) and halogenated hydrocarbons, offering high selectivity and yield. google.com
New transformations are also being developed. An efficient protocol using boron trifluoride etherate (BF₃·OEt₂) as a catalyst has been reported for the transesterification of β-keto esters, allowing for the synthesis of a diverse range of esters. researchgate.net Another innovative approach involves the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate, which produces β-keto esters in nearly quantitative yields under mild conditions, avoiding side products seen in traditional methods. allresearchjournal.com In-flow processes are also being developed for the BF₃·OEt₂-catalyzed C-H insertion of ethyl diazoacetate into aldehydes, enabling rapid and continuous synthesis. acs.org
These advancements are crucial for expanding the chemical space around the this compound core, enabling the creation of novel analogues with potentially enhanced properties.
Table 1: Overview of Novel Catalytic Systems for β-Keto Ester Synthesis
| Catalyst System | Reactants | Key Advantages |
|---|---|---|
| Yttria-Zirconia | Aldehydes, Diazoacetates | Heterogeneous, reusable catalyst, simple work-up. tandfonline.com |
| Palladium Complexes | Allyl β-keto carboxylates | Generates versatile palladium enolate intermediates. nih.gov |
| Copper Catalyst | Ethyl acyl acetate, Halogenated hydrocarbons | Simple, green process with high selectivity and yield. google.com |
| Boron Trifluoride Etherate (BF₃·OEt₂) | β-keto esters, Alcohols | Efficient for transesterification, wide substrate scope. researchgate.net |
| Niobium(V) chloride (NbCl₅) | Aldehydes, Ethyl diazoacetate | Mild reaction conditions, good yields. organic-chemistry.org |
High-Throughput Experimentation (HTE) and Machine Learning in Optimization of Synthesis
The optimization of synthetic routes is a time-consuming and resource-intensive process. High-Throughput Experimentation (HTE) is a paradigm-shifting approach that utilizes automation and parallel processing to rapidly screen a large number of reaction conditions. youtube.comyoutube.com By employing multi-well plates instead of traditional flasks, chemists can simultaneously test numerous catalysts, solvents, bases, and other parameters, dramatically accelerating the discovery of optimal conditions for synthesizing compounds like this compound. youtube.com
When combined with Machine Learning (ML), the power of HTE is amplified. ML algorithms can analyze the large datasets generated by HTE to identify complex relationships between reaction parameters and outcomes (e.g., yield, purity). beilstein-journals.org This data-driven approach moves beyond human intuition and traditional Design of Experiments (DoE) methodologies. beilstein-journals.org ML models can predict the outcomes of un-run experiments, guiding researchers toward the most promising areas of the vast reaction space and minimizing the number of required experiments to find a global optimum. beilstein-journals.org This synergy between HTE and ML is enabling a new era of autonomous reaction optimization, where robotic platforms execute experiments and algorithms analyze the results in a closed loop to efficiently converge on the best synthetic protocol. beilstein-journals.org
Integration of Large Language Models (LLMs) in Synthesis Planning
Large Language Models (LLMs), renowned for their capabilities in natural language processing, are now being applied to the specialized language of chemistry. mdpi.com These models can be trained on vast databases of chemical reactions and literature to assist in retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. openreview.netarxiv.org For a target like a complex analogue of this compound, an LLM could propose multiple synthetic pathways, predict the necessary reagents and conditions, and even generate experimental procedures. mdpi.com
Fine-tuned LLMs have demonstrated performance comparable to, or even exceeding, specialized ML models for tasks like predicting synthesizability and selecting precursors. chemistryviews.org A key advantage of LLMs is their ability to integrate natural language specifications into the planning process. arxiv.org For example, a chemist could instruct the model to "prioritize a convergent synthesis" or "avoid protecting groups," and the LLM would guide the retrosynthetic search to find routes that satisfy these strategic constraints. arxiv.org This represents a powerful fusion of computational power and human chemical intuition, promising to streamline the design of novel and efficient synthetic strategies. arxiv.org
Targeted Development of β-Keto Ester Analogues for Specific Biological Activities
The β-keto ester moiety is a valuable scaffold in medicinal chemistry. Researchers are actively designing and synthesizing analogues of simple β-keto esters with the goal of developing new therapeutic agents. nih.govmdpi.com A key strategy involves using the structure of natural biological ligands as a starting point. For example, based on the structure of N-(3-oxo-hexanoyl)-l-homoserine lactone, an autoinducer in bacterial quorum sensing, researchers have designed and synthesized a series of β-keto ester analogues. nih.govmdpi.com
These synthetic analogues are then evaluated for their ability to interfere with bacterial communication, a promising strategy for developing new antibacterial agents that function as antivirulence compounds rather than traditional antibiotics. nih.gov Computational tools like molecular docking are used to predict how these newly designed molecules will interact with target proteins, such as LasR and LuxS, which are involved in bacterial pathogenicity. mdpi.com This targeted approach, combining rational design, synthesis, and biological evaluation, is a powerful method for developing β-keto ester derivatives with specific and potent biological activities. nih.govmdpi.com The synthesis of thiazolopyrimidine derivatives containing a β-keto ester function is another area of interest, with potential applications as antitumor agents. mdpi.com
Table 2: Examples of Targeted β-Keto Ester Analogues
| Target Biological System | Design Basis | Potential Application |
|---|---|---|
| Bacterial Quorum Sensing | N-(3-oxo-hexanoyl)-l-homoserine lactone | Antibacterial/Antivirulence agents. nih.govmdpi.com |
| Tumor Cell Replication | Thiazolopyrimidine scaffold | Antitumor agents. mdpi.com |
| Mitotic Kinesin Eg5 | Dihydropyrimidinone (DHPM) scaffold | Anticancer agents. mdpi.com |
Exploration of Structure-Activity Relationships for Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a molecule correlates with its biological effect. By systematically modifying a lead compound, such as a biologically active β-keto ester, and observing the resulting changes in activity, medicinal chemists can identify the key structural features—or pharmacophores—responsible for its therapeutic action. drugdesign.org
For β-keto ester analogues designed as quorum-sensing inhibitors, SAR studies help to elucidate which substituents on the molecule enhance the desired inhibitory activity. nih.gov For instance, researchers might investigate the impact of different aromatic or carbocyclic groups, the length of an alkyl chain, or the presence of specific functional groups on the molecule's ability to bind to its target protein. nih.govmdpi.com This iterative process of synthesis and biological testing provides crucial information that guides the optimization of the lead compound, aiming to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. The insights gained from SAR are essential for transforming a promising hit compound into a viable drug candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-methyl-4-oxohexanoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification of keto-acid precursors or through samarium diiodide-induced cyclization reactions. For example, methyl 2-(2-hexyn-1-ylbenzyl)-5-methyl-4-oxohexanoate undergoes SmI₂-mediated reactions to yield structurally related esters with 76% efficiency under reflux conditions in hexane/ethyl acetate . Key variables include solvent polarity, temperature, and catalyst loading. Optimization requires systematic variation of these parameters and monitoring via TLC or GC-MS.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the ester carbonyl (δ ~170 ppm in ¹³C) and methyl/ethyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) assesses purity.
Data should be cross-validated with literature values for analogous compounds (e.g., 5-oxohexanoic acid derivatives) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should compare degradation rates in inert atmospheres (N₂/Ar) vs. ambient air, using accelerated aging tests (e.g., 40°C/75% relative humidity). Monitor via periodic HPLC analysis. Hydrolysis of the ester group is a key degradation pathway; stability is enhanced in anhydrous solvents like hexane .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent effects. For example:
- NMR Solvent Artifacts : DMSO-d₆ may induce shifts in keto-enol tautomers. Compare spectra in CDCl₃ vs. DMSO-d₆.
- IR Overlaps : Ester carbonyl (1720–1740 cm⁻¹) and ketone (1700–1720 cm⁻¹) peaks may overlap. Use deconvolution software or 2D-IR spectroscopy.
Cross-reference with X-ray crystallography data if available (e.g., bond lengths in similar esters) .
Q. What experimental strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Use Sharpless epoxidation catalysts or enzymatic resolution (e.g., lipases) to enhance enantioselectivity.
- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for preparative separation.
- Circular Dichroism (CD) : Monitor optical activity during synthesis to track enantiomeric excess (ee) .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer :
- Steric Effects : The 5-methyl group hinders nucleophilic attack at the carbonyl; compare reaction rates with ethyl 4-oxohexanoate (no methyl).
- Electronic Effects : Electron-withdrawing groups (e.g., ketone at C4) activate the ester carbonyl. Use Hammett plots to quantify substituent effects.
Kinetic studies under pseudo-first-order conditions (excess nucleophile) can isolate these variables .
Safety and Experimental Design
Q. What PPE and engineering controls are critical when handling this compound?
- Methodological Answer :
- Respiratory Protection : NIOSH-approved N95 respirators for powder handling .
- Gloves : Nitrile gloves (≥0.11 mm thickness) resistant to esters and ketones.
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .
Data Presentation and Analysis
Table 1 : Comparison of Synthetic Routes for this compound
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| SmI₂-induced cyclization | 76 | 99.5 | Hexane/EtOAc (17:3), reflux |
| Esterification of keto-acid | 62 | 98.2 | H₂SO₄ catalyst, 80°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
